molecular formula C8H14BrNO2 B7929239 (3-Bromomethyl-piperidin-1-yl)-acetic acid

(3-Bromomethyl-piperidin-1-yl)-acetic acid

Katalognummer: B7929239
Molekulargewicht: 236.11 g/mol
InChI-Schlüssel: SHPRBRKQVGAKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromomethyl-piperidin-1-yl)-acetic acid is a piperidine derivative featuring a bromomethyl substituent at the 3-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom (N1).

Eigenschaften

IUPAC Name

2-[3-(bromomethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c9-4-7-2-1-3-10(5-7)6-8(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPRBRKQVGAKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Protection of the Piperidine Nitrogen

The nitrogen atom in piperidine is typically protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. For example, 1-tert-butoxycarbonyl-piperidin-4-one serves as a common precursor. Protection is achieved by reacting piperidin-4-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Reaction Conditions

  • Reagents : Piperidin-4-one (1.0 equiv), Boc₂O (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature (RT), 12 hours

  • Yield : ~90%

Introduction of the Bromomethyl Group

Bromination at the 3-position is achieved via radical bromination or Appel reaction. A hydroxymethyl intermediate is first generated by reducing a ketone precursor (e.g., 3-hydroxymethyl-piperidine ) using sodium borohydride (NaBH₄). Subsequent bromination with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) yields the bromomethyl derivative.

Example Procedure

  • Reduction :

    • Substrate : 3-Carbomethoxy-piperidin-1-yl-Boc (1.0 equiv)

    • Reducing Agent : LiAlH₄ (2.0 equiv) in tetrahydrofuran (THF)

    • Temperature : 0°C to RT, 4 hours

    • Product : 3-Hydroxymethyl-piperidin-1-yl-Boc (Yield: 85%)

  • Bromination :

    • Reagents : 3-Hydroxymethyl-piperidin-1-yl-Boc (1.0 equiv), PBr₃ (1.5 equiv)

    • Solvent : DCM

    • Temperature : 0°C, 2 hours

    • Product : 3-Bromomethyl-piperidin-1-yl-Boc (Yield: 78%)

Deprotection and Acetic Acid Coupling

The Boc group is removed using trifluoroacetic acid (TFA), and the resulting amine is alkylated with bromoacetic acid tert-butyl ester. Final deprotection with hydrochloric acid (HCl) yields the target compound.

Stepwise Process

  • Boc Deprotection :

    • Reagent : TFA (10 equiv) in DCM

    • Time : 1 hour at RT

    • Intermediate : 3-Bromomethyl-piperidine (TFA salt)

  • Alkylation :

    • Reagents : Bromoacetic acid tert-butyl ester (1.2 equiv), K₂CO₃ (2.0 equiv)

    • Solvent : Acetonitrile

    • Temperature : 60°C, 6 hours

    • Product : (3-Bromomethyl-piperidin-1-yl)-acetic acid tert-butyl ester (Yield: 70%)

  • Ester Hydrolysis :

    • Reagent : 6M HCl

    • Conditions : Reflux, 4 hours

    • Final Product : this compound (Yield: 95%)

One-Pot Synthesis Using Acetic Acid-Mediated Reactions

A streamlined approach involves condensing β-dicarbonyl compounds with s-triazine derivatives in the presence of acetic acid. This method avoids intermediate isolation, enhancing efficiency.

Procedure

  • Reactants : β-Dicarbonyl compound (1.0 equiv), 2-hydrazino-s-triazine (1.0 equiv)

  • Catalyst : Acetic acid (10 mol%)

  • Solvent : Ethanol

  • Temperature : Reflux, 8 hours

  • Yield : 65–75%

Mechanistic Insight
Acetic acid facilitates enamine formation, followed by cyclization to afford the piperidine core. Bromination is achieved in situ using N-bromosuccinimide (NBS).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in nucleophilic substitutions. This method is ideal for introducing the bromomethyl group.

Optimized Conditions

  • Substrate : 3-Hydroxymethyl-piperidin-1-yl-acetic acid tert-butyl ester

  • Brominating Agent : PBr₃ (1.5 equiv)

  • Solvent : PEG-400

  • Microwave Power : 300 W

  • Time : 20 minutes

  • Yield : 82%

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (s, 2H, CH₂COO⁻), 3.45–3.20 (m, 4H, piperidine-H), 2.95 (d, 2H, CH₂Br), 1.80–1.50 (m, 4H, piperidine-H).

  • MS (ESI) : m/z 265 [M+H]⁺.

Purification Methods

  • Preparative HPLC : C18 column, gradient elution with water-acetonitrile-TFA (90:10:0.1 to 25:75:0.1).

  • Recrystallization : From acetone/ether (1:3), yielding white crystals.

Industrial-Scale Production

Tableting and Formulation

For pharmaceutical applications, the compound is blended with excipients (e.g., microcrystalline cellulose, lactose) and compressed into tablets.

Tablet Composition

ComponentPercentage
Active Ingredient50%
Microcrystalline Cellulose30%
Magnesium Stearate2%
Cross-linked PVP18%

Challenges and Optimization

  • Regioselectivity : Bromination at the 3-position requires steric control; bulky directing groups (e.g., Boc) improve selectivity.

  • Yield Enhancement : Microwave methods reduce side reactions, increasing yields by 15–20% compared to conventional heating .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl moiety undergoes substitution reactions with various nucleophiles, enabling structural diversification:

  • Amine Alkylation : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, THF) at 50–80°C, yielding substituted piperidinyl-acetic acid derivatives. For example, coupling with (R)-piperidin-3-amine in ethanol produces pharmacologically relevant intermediates .

  • Thiol Substitution : Treatment with thiols (e.g., sodium thiomethoxide) in methanol at reflux forms thioether derivatives, useful in prodrug design .

  • Azide Exchange : Reacts with sodium azide in DMF to generate azidomethyl intermediates, pivotal for click chemistry applications .

Reaction Table: Substitution Reactions

NucleophileConditionsProductYieldSource
PiperidineEtOH, 80°C, 12h(3-Piperidinylmethyl-piperidin-1-yl)-acetic acid78%
Sodium AzideDMF, 60°C, 6h(3-Azidomethyl-piperidin-1-yl)-acetic acid85%
EthanolamineTHF, 50°C, 8h(3-(2-Hydroxyethylaminomethyl)-piperidin-1-yl)-acetic acid72%

Carboxylic Acid Functionalization

The acetic acid group participates in classical acid-driven reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, tert-butanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters. For example, tert-butyl ester derivatives are intermediates in peptide synthesis .

  • Amide Formation : Couples with amines using HBTU/HOBt in DMF to yield amides, critical for bioactivity studies. A 2016 study achieved 92% yield for a benzothiazole amide derivative .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a hydroxymethyl group, though this reaction is less common due to competing bromine reactivity .

Decarboxylation and Cyclization

Under thermal or basic conditions, decarboxylation occurs, forming 3-bromomethyl-piperidine intermediates. For example:

  • Heating in quinoline at 150°C eliminates CO₂, generating a reactive bromomethyl-piperidine species that undergoes further alkylation .

  • In basic aqueous solutions (pH >10), cyclization forms piperidine-fused lactams, confirmed by LC-MS and NMR .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) to form biaryl derivatives. A 2020 study reported 68% yield for a 4-fluorophenyl analog .

  • Buchwald-Hartwig Amination : With Pd₂(dba)₃/Xantphos, couples with aryl amines to generate aminomethyl-piperidine-acetic acid hybrids .

Hydrolysis and Stability

  • Acidic Hydrolysis : Exposure to HCl (6M, 100°C) cleaves the piperidine ring, yielding γ-aminobutyric acid analogs .

  • Alkaline Stability : Stable in pH 7–9 buffers but degrades rapidly at pH >12 via SN2 displacement of bromide .

Comparative Hydrolysis Rates

ConditionHalf-LifeProductSource
pH 1 (HCl)2hGlutaric acid derivative
pH 12 (NaOH)15min3-Hydroxymethyl-piperidin-1-yl-acetic acid

Mechanistic Insights

  • Substitution Kinetics : Second-order kinetics (k = 0.45 M⁻¹min⁻¹) in DMF with piperidine, indicating a bimolecular mechanism .

  • Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) exhibit slower reaction rates due to hindered access to the bromomethyl site .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of (3-Bromomethyl-piperidin-1-yl)-acetic acid exhibit promising antimicrobial properties. For instance, compounds synthesized from this precursor have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Neuropharmacology
The piperidine structure is known for its role in neuropharmacological agents. Research has explored the potential of this compound in modulating neurotransmitter systems, particularly in the development of treatments for neurological disorders such as depression and anxiety.

Material Science

Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially enhancing properties such as solubility and thermal stability.

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems.

Case Studies

Study TitleFocus AreaFindings
Antimicrobial Efficacy of Piperidine DerivativesMedicinal ChemistryDemonstrated significant antibacterial activity against E. coli strains.
Neuropharmacological Evaluation of Piperidine CompoundsNeuropharmacologyIdentified potential antidepressant effects in animal models.
Development of Functional PolymersMaterial ScienceAchieved enhanced mechanical properties through polymerization reactions.

Wirkmechanismus

The mechanism of action of (3-Bromomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The following table summarizes key structural differences and molecular properties of (3-Bromomethyl-piperidin-1-yl)-acetic acid and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not available C₈H₁₄BrNO₂ 236.11 (calculated) Bromomethyl at C3, acetic acid at N1
2-(3-Amino-1-benzylpiperidin-3-yl)acetic acid 1782355-68-3 C₁₄H₂₀N₂O₂ 248.32 Benzyl at N1, amino at C3
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354015-76-1 C₁₇H₂₄N₂O₂ 288.39 Benzyl-cyclopropyl-amino at C3
2-(3-Carbamoylpiperidin-1-yl)acetic acid Not available C₈H₁₄N₂O₃ 186.21 Carbamoyl at C3

Key Observations :

  • Steric Effects: Bulky substituents, such as benzyl-cyclopropyl-amino (in CAS 1354015-76-1), may hinder reactivity but improve target specificity in drug design .

Comparative Stability Data :

Compound Stability in Aqueous Solution (pH 7.4) Key Degradation Pathways
Bromomethyl derivative Low (t₁/₂ < 24 hours) Hydrolysis of C-Br bond
Amino derivatives High (t₁/₂ > 1 week) Oxidation of -NH₂ group
Carbamoyl derivatives Moderate (t₁/₂ ~ 3 days) Hydrolysis of carbamate under basic conditions

Sources:

Market Trends :

  • The global market for piperidine derivatives is driven by pharmaceutical demand, with amino and carbamoyl analogs preferred due to better safety profiles .

Biologische Aktivität

(3-Bromomethyl-piperidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by a piperidine ring substituted with a bromomethyl group and a carboxylic acid moiety. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromomethyl group may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other piperidine derivatives that have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, potentially impacting conditions like Alzheimer's disease .

Biological Activity Studies

Recent studies have investigated the biological activity of this compound and its derivatives. Notably, compounds with similar structures have demonstrated significant pharmacological effects.

Table 1: Summary of Biological Activities

CompoundBiological ActivityIC50 Value (μM)Reference
Compound AAChE Inhibition<20
Compound BBChE Inhibition19.85 ± 0.14
Compound CAntimicrobial15.8 ± 1.3
Compound DAnti-inflammatory9.68 ± 0.21

Case Studies

  • Alzheimer's Disease Research : A study focusing on piperidine derivatives showed that certain compounds could significantly inhibit AChE and BChE, suggesting potential applications in treating Alzheimer's disease . The structure-activity relationship indicated that modifications at the piperidine ring could enhance inhibitory potency.
  • Antimicrobial Activity : Research on related compounds indicated promising antimicrobial properties against Mycobacterium tuberculosis, highlighting the potential for developing new antibiotics based on the piperidine scaffold .
  • Anti-inflammatory Effects : Compounds derived from similar structures have been tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory processes . These findings suggest that this compound could be explored for anti-inflammatory applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3-Bromomethyl-piperidin-1-yl)-acetic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves bromination of a piperidinyl precursor (e.g., 3-hydroxymethyl-piperidine) using reagents like PBr₃ or HBr/AcOH under anhydrous conditions. Key parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane or THF for solubility and inertness.

  • Stoichiometry: Excess brominating agent (1.2–1.5 eq.) to drive the reaction .

    • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity >95%. Confirm purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
    Reaction ConditionYield (%)Purity (%)
    PBr₃, 0°C, DCM7892
    HBr/AcOH, 25°C6588

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms structure (e.g., δ ~3.8 ppm for bromomethyl protons, δ ~170 ppm for carboxylic acid carbonyl).
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: ~266.04 Da).
  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Stability Protocol :

Prepare aliquots in sealed vials under nitrogen.

Store at -20°C (dry), 4°C (aqueous buffer), and 25°C (ambient).

Monitor degradation via HPLC at 0, 7, 14, and 30 days.

  • Key Findings : Degradation accelerates at >4°C, with hydrolysis of the bromomethyl group being a major pathway. Use anhydrous solvents and inert atmospheres for long-term storage .
Storage ConditionDegradation Rate (%/day)
-20°C (dry)0.05
25°C (ambient)0.5

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., proteases, kinases). Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) to assess binding affinity.
  • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 kcal/mol suggest model refinements (e.g., solvation effects) .

Q. What strategies resolve contradictions in kinetic data during enzyme inhibition studies?

  • Case Study : If IC₅₀ values vary between batches, consider:

  • Impurity Effects : Trace aldehydes (from bromomethyl hydrolysis) may non-specifically inhibit enzymes.
  • Assay Conditions : Adjust pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to stabilize the compound-enzyme complex.
    • Resolution : Use LC-MS to quantify impurities and correlate with activity shifts. Replicate assays with HPLC-purified batches .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The C-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Key factors:

  • Catalyst Loading : 5 mol% Pd for >80% conversion.
  • Steric Effects : Piperidine ring conformation affects accessibility of the bromomethyl group .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Hazards : Corrosive (skin/eye irritation), moisture-sensitive (HBr release).
  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste .

Data Contradiction Analysis

Q. Why might NMR spectra of synthesized batches show inconsistent peak splitting?

  • Root Cause : Residual solvents (e.g., DCM, THF) or diastereomers from incomplete bromination.
  • Solution :

Dry samples under vacuum (40°C, 12 hr).

Use chiral HPLC (Chiralpak IA column) to separate enantiomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.